(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol
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Overview
Description
(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include thionyl chloride (SOCl2) for halogenation and amines for amination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol is not well-documented. like other pyrazole derivatives, it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-methyl-1H-pyrazol-5-amine
- 3-methyl-1H-pyrazol-5-amine
- 1-ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
Uniqueness
(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol is unique due to the presence of the hydroxymethyl group at the 3-position of the pyrazole ring. This functional group imparts distinct chemical reactivity and potential biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C7H12N2O |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1-ethyl-5-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C7H12N2O/c1-3-9-6(2)4-7(5-10)8-9/h4,10H,3,5H2,1-2H3 |
InChI Key |
KRRUUFPMKYCIBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)CO)C |
Origin of Product |
United States |
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